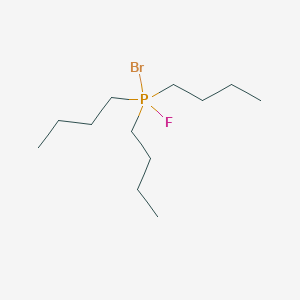![molecular formula C24H30BrPSi B14416778 Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide CAS No. 84673-68-7](/img/structure/B14416778.png)
Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide is a chemical compound with the molecular formula C27H34BrPSi. It is a member of the phosphonium salts, which are characterized by the presence of a positively charged phosphorus atom. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide can be synthesized through the reaction of triphenylphosphine with 3-(trimethylsilyl)propyl bromide. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Cyclization Reactions: It can undergo intramolecular cyclization to form cyclic compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphonium salts, while oxidation and reduction reactions can produce phosphine oxides or reduced phosphines.
Applications De Recherche Scientifique
Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of biological systems, including enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide involves the interaction of the positively charged phosphorus atom with various molecular targets. This interaction can lead to the formation of stable complexes or the activation of specific pathways. The compound’s effects are mediated through its ability to participate in nucleophilic substitution and other chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common phosphine used in organic synthesis.
(3-Bromopropyl)triphenylphosphonium bromide: Similar in structure but lacks the trimethylsilyl group.
Propyltriphenylphosphonium bromide: Another phosphonium salt with a different alkyl group.
Uniqueness
Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties. This group can enhance the compound’s stability and reactivity, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
84673-68-7 |
|---|---|
Formule moléculaire |
C24H30BrPSi |
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
triphenyl(3-trimethylsilylpropyl)phosphanium;bromide |
InChI |
InChI=1S/C24H30PSi.BrH/c1-26(2,3)21-13-20-25(22-14-7-4-8-15-22,23-16-9-5-10-17-23)24-18-11-6-12-19-24;/h4-12,14-19H,13,20-21H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
FMJJSDFYPDRUKT-UHFFFAOYSA-M |
SMILES canonique |
C[Si](C)(C)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


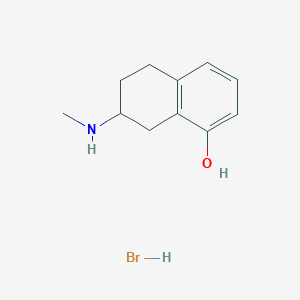
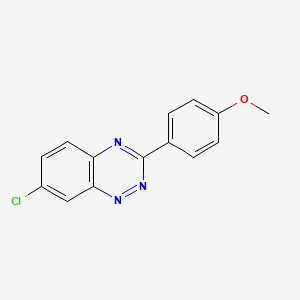

![2-{6-[4-(Dimethylamino)phenyl]hexa-1,3,5-trien-1-YL}-3-ethylnaphtho[2,1-D][1,3]thiazol-3-ium perchlorate](/img/structure/B14416723.png)
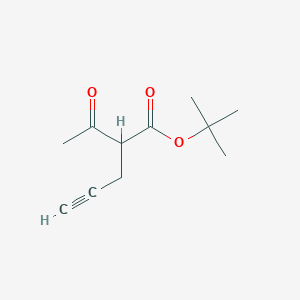
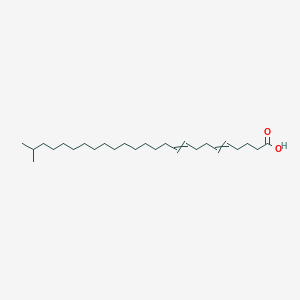



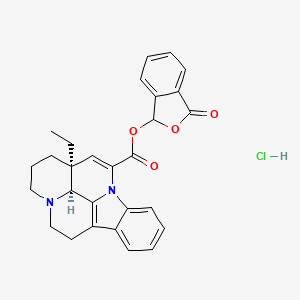
![[(2R,3S)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol;methanesulfonic acid](/img/structure/B14416759.png)

![3-Methylbutyl 2-[(methanesulfinyl)methyl]-3-oxobutanoate](/img/structure/B14416781.png)
